molecular formula C24H36O3 B14265530 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid CAS No. 134531-40-1

4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid

Cat. No.: B14265530
CAS No.: 134531-40-1
M. Wt: 372.5 g/mol
InChI Key: GGFIQSYMJCVTGC-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a tetradecyl chain and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid can be achieved through aldol condensation reactions. One common method involves the reaction of glyoxylic acid with a methyl ketone derivative under microwave-assisted conditions. The reaction typically requires the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates . The reaction conditions are optimized to provide moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of aldol condensation and the use of microwave-assisted synthesis can be scaled up for larger production. The choice of reagents and conditions would need to be optimized for industrial applications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is unique due to the presence of the long tetradecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

134531-40-1

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

4-oxo-4-(4-tetradecylphenyl)but-2-enoic acid

InChI

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-17-22(18-16-21)23(25)19-20-24(26)27/h15-20H,2-14H2,1H3,(H,26,27)

InChI Key

GGFIQSYMJCVTGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O

Origin of Product

United States

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